
Head-to-Head Comparison: GLPG2737 and
GLPG2222 in Cystic Fibrosis Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GLPG2737

Cat. No.: B12384668 Get Quote

A comprehensive guide for researchers and drug development professionals on two distinct

CFTR correctors, summarizing key preclinical and clinical data, experimental methodologies,

and signaling pathways.

This guide provides a detailed head-to-head comparison of two investigational cystic fibrosis

transmembrane conductance regulator (CFTR) modulators: GLPG2737 and GLPG2222. Both

molecules, developed by Galapagos and AbbVie, aim to correct the trafficking and functional

defects of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).

This document is intended for researchers, scientists, and drug development professionals,

offering a structured overview of their mechanisms of action, preclinical and clinical data, and

the experimental protocols used for their evaluation.

Introduction to GLPG2737 and GLPG2222
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for

an epithelial ion channel responsible for chloride and bicarbonate transport.[1][2][3] The most

prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained in the

endoplasmic reticulum and targeted for premature degradation, resulting in a significant

reduction of the protein at the cell surface.[4][5]

CFTR modulator therapies aim to rescue the function of this faulty protein. These therapies

often involve a combination of compounds with different mechanisms of action:
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Correctors: These molecules aid in the proper folding and trafficking of the F508del-CFTR

protein to the cell surface.

Potentiators: These agents increase the channel opening probability of the CFTR protein that

has reached the cell surface.

GLPG2222 (also known as ABBV-2222) is classified as a C1 corrector.[3] In contrast,

GLPG2737 is a C2 corrector, or a co-corrector, with a distinct and complementary mechanism

of action to C1 correctors.[1][2][6] The rationale behind combining different classes of

correctors is to achieve a synergistic effect, leading to a greater restoration of CFTR function

than what can be achieved with a single corrector.[1][2][7]

Mechanism of Action and Signaling Pathway
Both GLPG2737 and GLPG2222 act as pharmacological chaperones to rescue the F508del-

CFTR protein. They facilitate the protein's conformational maturation within the endoplasmic

reticulum, allowing it to escape degradation and traffic to the plasma membrane. Once at the

cell surface, a potentiator can then activate the channel.

The following diagram illustrates the CFTR protein processing and the points of intervention for

C1 and C2 correctors and potentiators.
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Figure 1: CFTR protein processing and modulator intervention points.

Head-to-Head Comparison of Preclinical Data
The following tables summarize the available preclinical data for GLPG2737 and GLPG2222,

both individually and in combination. The data is derived from various in vitro assays, primarily

using human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del

mutation.

Table 1: In Vitro Efficacy in F508del/F508del HBE Cells
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Parameter
GLPG2222 (C1
Corrector)

GLPG2737 (C2
Corrector)

GLPG2222 +
GLPG2737

Reference
Compound(s)

EC50 (Chloride

Transport)
Not reported

497 ± 189 nM

(with potentiator)

18 ± 6 nM

(GLPG2737

EC50 with 0.15

µM GLPG2222 +

potentiator)

VX-809

(Lumacaftor)

Maximal Efficacy

(% of WT-CFTR)
Not reported

Substantial

increase over

dual combination

~2-fold increase

in Cl- current vs.

GLPG2222 +

potentiator

Not specified

Potency (vs. VX-

809)

>25-fold more

potent

Not directly

compared
Not applicable VX-809

Data sourced from Frontiers in Pharmacology, 2019.[7]

Table 2: Preclinical Pharmacokinetics
Parameter GLPG2737 GLPG2222

Species Rat Not specified

Clearance (iv)
Low (0.0246 L/h/kg for an

analog)
Not specified

Volume of Distribution (Vss) Low (0.2 L/kg for an analog) Not specified

Oral Bioavailability High Orally bioavailable

Plasma Protein Binding Very High Not specified

Data for GLPG2737 analog sourced from Journal of Medicinal Chemistry, 2024.[1][3]

Head-to-Head Comparison of Clinical Data
Both GLPG2737 and GLPG2222 have been evaluated in Phase 1 and Phase 2 clinical trials in

healthy volunteers and CF patients.
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Table 3: Summary of Clinical Trial Results
Parameter GLPG2222 GLPG2737

Phase 2 Study
FLAMINGO (NCT03119649),

ALBATROSS (NCT03045523)
PELICAN (NCT03474042)

Patient Population

F508del homozygous

(FLAMINGO); F508del

heterozygous with gating

mutation on ivacaftor

(ALBATROSS)

F508del homozygous on

lumacaftor/ivacaftor

Treatment Regimen
Once daily oral doses for 29

days
75mg twice daily for 28 days

Change in Sweat Chloride (vs.

Placebo)

Max decrease: -17.6 mmol/L

(FLAMINGO, 200mg); -7.4

mmol/L (ALBATROSS, 300mg)

-19.6 mmol/L

Change in ppFEV1 (vs.

Placebo)
No significant effect 3.4% absolute improvement

Safety and Tolerability
Well-tolerated, most AEs mild

to moderate

Well-tolerated, most AEs mild

to moderate

Data sourced from Journal of Cystic Fibrosis, 2019 and 2020.[7][8][9][10]

It is important to note that a triple combination therapy involving GLPG2737, GLPG2222, and a

potentiator (GLPG2451) was evaluated but showed limited benefit in patients due to

pharmacological issues.[6] Subsequently, GLPG2737 has been investigated for the treatment

of Autosomal Dominant Polycystic Kidney Disease (ADPKD) as a CFTR inhibitor.[9][11][12][13]

[14]

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data.

Below are detailed protocols for key assays used in the evaluation of GLPG2737 and

GLPG2222.
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Ussing Chamber Assay for CFTR-Mediated Chloride
Current
This electrophysiological technique measures ion transport across epithelial tissues.
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Figure 2: Workflow for the Ussing Chamber Assay.
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Protocol:

Cell Culture: Human bronchial epithelial (HBE) cells from F508del homozygous donors are

cultured on permeable filter supports until a polarized monolayer with high transepithelial

electrical resistance is formed.

Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber,

separating the apical and basolateral compartments. Both compartments are filled with a

heated (37°C) and gassed (95% O2/5% CO2) Ringer's solution.

Compound Incubation: The cells are pre-incubated with the corrector compounds

(GLPG2737, GLPG2222, or their combination) for 24 hours.

Measurement: The epithelial monolayer is voltage-clamped, and the short-circuit current

(Isc), which reflects net ion transport, is continuously recorded.

Sequential Additions:

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

Forskolin is added to raise intracellular cAMP levels and activate CFTR.

A potentiator is added to further stimulate CFTR channel activity.

Data Analysis: The change in Isc following the addition of forskolin and the potentiator is

measured as an indicator of CFTR-mediated chloride secretion.

YFP-Based Halide Influx Assay
This is a cell-based fluorescence assay used for high-throughput screening of CFTR

modulators.[15][16][17][18][19]

Protocol:

Cell Seeding: Fischer Rat Thyroid (FRT) cells or CFBE41o- cells stably co-expressing

F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are seeded in 96- or

384-well black-wall, clear-bottom microplates.[15]
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Compound Incubation: Cells are incubated with test compounds (GLPG2737 and/or

GLPG2222) for 18-24 hours at 37°C to allow for CFTR correction.[15]

Assay Preparation: The cells are washed to remove the compounds.

Fluorescence Reading:

An assay buffer containing a CFTR agonist (e.g., forskolin) and a potentiator is added to

each well.

The baseline YFP fluorescence is measured using a fluorescence plate reader.

An iodide-containing buffer is then added, which quenches the YFP fluorescence upon

entry into the cells through active CFTR channels.

Data Analysis: The rate of fluorescence quenching is proportional to the CFTR-mediated

halide influx and is used to quantify CFTR activity.[15]

Cell Surface Expression Assay
This assay quantifies the amount of CFTR protein that has successfully trafficked to the cell

membrane.

Protocol:

Cell Culture and Treatment: Cells expressing tagged CFTR (e.g., with an HA-tag in an

extracellular loop) are cultured and treated with corrector compounds.

Biotinylation: Cell surface proteins are labeled with a membrane-impermeable biotinylation

reagent at 4°C to prevent endocytosis.[4][20]

Cell Lysis: The cells are lysed, and the biotinylated proteins are captured using streptavidin-

coated beads.[4]

Western Blotting: The captured proteins are separated by SDS-PAGE and transferred to a

membrane. The amount of CFTR is detected using a specific anti-CFTR antibody.[4][8]
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Quantification: The intensity of the CFTR band corresponding to the cell surface fraction is

quantified and can be normalized to the total amount of CFTR in the cell lysate.

Conclusion
GLPG2737 and GLPG2222 are two distinct CFTR correctors that have demonstrated the

potential to rescue the F508del-CFTR protein. Preclinical data strongly suggest a synergistic

effect when these two molecules are combined, leading to a more significant restoration of

CFTR function than with either compound alone. Clinical trials have confirmed their activity in

CF patients, as evidenced by reductions in sweat chloride concentrations. However, the

development of a successful triple combination therapy has faced challenges. The detailed

experimental protocols provided in this guide should aid in the further investigation and

development of novel CFTR modulator therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Validation & Comparative

Check Availability & Pricing
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